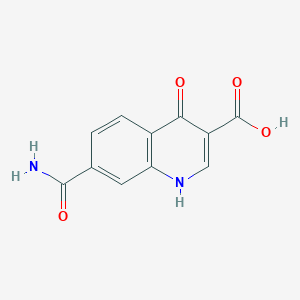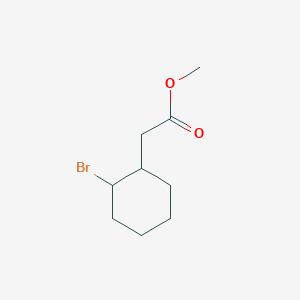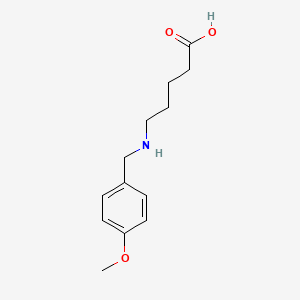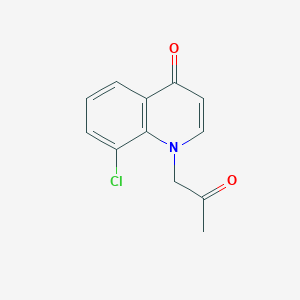
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. . The compound’s structure features a quinoline core with a carbamoyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Preparation Methods
The synthesis of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity makes it a valuable tool for studying epigenetic processes and developing new therapeutic agents.
Comparison with Similar Compounds
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other similar quinoline derivatives, such as:
4-Hydroxyquinoline-3-carboxylic acid: Lacks the carbamoyl group at the 7th position but shares similar chemical properties.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position and is known for its broad-ranging biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4th position.
The uniqueness of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63463-24-1 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)5-1-2-6-8(3-5)13-4-7(9(6)14)11(16)17/h1-4H,(H2,12,15)(H,13,14)(H,16,17) |
InChI Key |
QKDFNNISCQNAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)







![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)
